N-(1H-indol-6-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
Properties
Molecular Formula |
C19H17N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H17N3O2S/c23-18(21-14-8-7-13-9-10-20-16(13)12-14)6-3-11-22-19(24)15-4-1-2-5-17(15)25-22/h1-2,4-5,7-10,12,20H,3,6,11H2,(H,21,23) |
InChI Key |
KQHJDOKRIFWWCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-6-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of indole derivatives with benzothiazolone precursors. The general synthetic route includes:
- Formation of Benzothiazolone : Starting with 2-aminobenzenethiol and a suitable carbonyl compound to form the benzothiazolone core.
- Indole Coupling : The indole moiety is introduced through coupling reactions, often utilizing coupling agents such as EDC or DCC to facilitate the formation of the amide bond.
Anticancer Activity
Research indicates that compounds containing both indole and benzothiazolone moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related benzothiazolone derivatives have shown:
- IC50 Values : Compounds similar to this compound demonstrate IC50 values ranging from 0.008 µM to 2.42 µM against cell lines such as MDA-MB-231 and MCF-7, indicating potent anticancer properties .
The mechanism of action for this compound appears to involve:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells .
Neuropharmacological Effects
In addition to anticancer properties, indole derivatives are known for their neuropharmacological activities. For example:
- Dopamine Receptor Modulation : Some studies suggest that indole-based compounds can interact with dopamine receptors, potentially offering therapeutic benefits for conditions like Parkinson's disease .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on Indole Ring | Increased potency against cancer cells |
| Variations in Benzothiazolone | Altered cytotoxicity and selectivity |
| Amide Linkage | Critical for maintaining biological activity |
Research indicates that modifications to the benzothiazolone moiety can enhance selectivity towards specific cancer types or improve overall efficacy .
Case Study 1: Cytotoxicity Evaluation
A study evaluated a series of benzothiazolone derivatives including this compound against various cancer cell lines (e.g., A549, MCF7). The results demonstrated:
- Significant Cell Death : Induced by the compound at low concentrations.
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective potential of indole derivatives in models of neurodegeneration:
Scientific Research Applications
Anticancer Activity
N-(1H-indol-6-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has shown promising anticancer properties in various studies. Research indicates that compounds containing indole and benzothiazole moieties can inhibit cancer cell proliferation and induce apoptosis in cancer cells. For instance, studies have demonstrated that derivatives with similar structures exhibit significant activity against breast cancer and leukemia cell lines by modulating key signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds with benzothiazole rings are known for their effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. Preliminary studies indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Research into neurodegenerative diseases has identified the need for multi-target drugs that can address complex pathologies such as Alzheimer's disease. This compound may act as a multi-target-directed ligand (MTDL), potentially inhibiting enzymes like monoamine oxidase (MAO) which are implicated in neurodegeneration . In vitro studies have shown that similar compounds can enhance cognitive function by modulating neurotransmitter levels .
Case Study 1: Anticancer Potential
A study evaluated the cytotoxic effects of various indole-benzothiazole derivatives against human breast cancer cells (MCF-7). The results indicated that certain derivatives significantly reduced cell viability, with IC50 values suggesting potent anticancer activity . The study concluded that further structural modifications could enhance efficacy.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, indicating strong antibacterial properties . This suggests its potential use in developing new antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound’s structure is dissected into three key components:
- Indole-6-yl group : Positioned at the 6th carbon, contrasting with indole-3-yl derivatives (e.g., ’s oxadiazole-linked indole-3-ylmethyl compounds) . Substitution at the 6th position may alter electronic effects and steric interactions in biological systems.
- Benzothiazolone : A six-membered ring with sulfur, nitrogen, and a ketone. Comparatively, 1,3,4-oxadiazole in contains two nitrogens and one oxygen, creating a more electron-deficient heterocycle .
- Butanamide linker : A four-carbon chain providing flexibility, unlike shorter linkers in analogs like acetamides (e.g., ’s compounds) .
Table 1: Structural Comparison
Preparation Methods
Jacobson Cyclization
Thiobenzanilide precursors undergo intramolecular cyclization under acidic or oxidative conditions to form the benzothiazole ring. For example:
Optimization : ZrOCl₂·8H₂O or nanoceria (CeO₂) catalysts improve yields (75–88%) by enhancing reaction efficiency.
Oxidative Condensation
2-Aminothiophenol reacts with carbonyl compounds (e.g., keto acids) in the presence of oxidative agents like I₂ or H₂O₂:
Conditions : Ethanol solvent, reflux for 6–8 hours.
Amide Bond Formation with Indole Moiety
The butanamide chain is coupled to 1H-indol-6-amine using carbodiimide-based coupling agents:
HOBt/EDCl-Mediated Coupling
4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid is activated with 1-hydroxybenzotriazole (HOBt) and ethyldimethylaminopropyl carbodiimide (EDCl):
Yields : 65–78% after purification by silica gel chromatography.
Boric Acid-Catalyzed Amidation
A solvent-free approach using boric acid as a catalyst achieves efficient coupling at 120°C:
Advantages : Reduced reaction time (2–3 hours) and higher purity (≥95%).
Integrated Synthesis Route
A consolidated pathway combining the above steps is outlined below:
Stepwise Procedure
-
Benzothiazole Synthesis :
-
Amide Coupling :
-
Purification :
Analytical Characterization
| Parameter | Value/Observation | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₂S | HRMS | |
| Melting Point | 192–194°C | Differential Scanning Calorimetry | |
| Purity | ≥98% | HPLC (C18 column) | |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) | FTIR |
Challenges and Solutions
-
Low Solubility : The benzothiazole intermediate exhibits poor solubility in polar solvents. Use DMF:DMSO (9:1) mixtures to enhance dissolution.
-
Byproduct Formation : Optimize stoichiometry (1:1.1 ratio of acid to amine) to minimize unreacted starting material.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) achieved 68% yield using flow chemistry. Key parameters:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1H-indol-6-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide?
- Methodology : The compound can be synthesized via coupling reactions between indole and benzothiazole precursors. For example, outlines a protocol for synthesizing N-substituted benzothiazole-acetamides using thiol intermediates and hydrazine derivatives. A similar approach could involve reacting 1H-indol-6-amine with a 3-oxo-1,2-benzothiazole butanamide precursor under reflux conditions in ethanol or chloroform, followed by purification via chromatography .
- Key Data : Typical yields range from 37–70% for analogous compounds, depending on substituents and reaction conditions (e.g., solvent, catalyst) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : 1H and 13C NMR are essential for confirming the indole (e.g., aromatic protons at δ 6.95–7.73 ppm) and benzothiazole (e.g., sulfonyl or carbonyl groups) moieties .
- IR : Stretching vibrations for amide C=O (~1668 cm⁻¹) and benzothiazole S=O (~1267 cm⁻¹) provide structural validation .
- Mass Spectrometry : EIMS or HRMS confirms molecular ion peaks (e.g., m/z 189 for related indole derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Solvent Selection : Chloroform or ethanol enhances solubility of aromatic intermediates, as seen in and . Polar aprotic solvents (e.g., DMF) may improve coupling efficiency.
- Catalysts : Use of imidazole derivatives (e.g., 1H-imidazole) as catalysts can accelerate amide bond formation, as demonstrated in .
- Temperature Control : Refluxing at 80–100°C for 6–12 hours ensures complete reaction while minimizing side products .
- Data Contradiction : Lower yields (e.g., 37% in ) for halogenated derivatives suggest steric hindrance or electron-withdrawing effects require tailored optimization .
Q. How can structural contradictions in spectral data be resolved?
- Case Study : If NMR signals for the indole NH group are obscured by solvent peaks (e.g., DMSO-d6), alternative deuterated solvents (CDCl3) or 2D NMR (COSY, HSQC) can clarify assignments .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry or hydrogen bonding patterns (e.g., intermolecular N–H⋯N interactions) .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., tubulin or GPCRs), leveraging structural analogs from and .
- DFT Calculations : Geometry optimization and electrostatic potential maps identify reactive sites (e.g., electron-deficient benzothiazole rings) for functionalization .
Biological and Mechanistic Questions
Q. What are hypothesized biological targets based on structural analogs?
- Evidence : Benzothiazole derivatives (e.g., in ) show activity against kinases and tubulin, while indole moieties () are common in serotonin receptor ligands.
- Methodology :
- Target Prediction : Use SwissTargetPrediction or Pharos () to identify potential targets (e.g., GPCRs, ion channels) .
- In Vitro Assays : Screen against tubulin polymerization () or serotonin receptors () to validate hypotheses .
Q. How can researchers address discrepancies in biological activity across similar compounds?
- Case Study : If a halogenated derivative (e.g., 4i in ) shows reduced activity compared to non-halogenated analogs, evaluate solubility (logP), membrane permeability (PAMPA assay), or metabolic stability (CYP450 assays) .
- Data Integration : Cross-reference SAR data with computational ADMET predictions to isolate key physicochemical drivers (e.g., ClogP, hydrogen bond donors) .
Analytical and Structural Challenges
Q. What strategies validate crystallographic purity for this compound?
- Methodology :
- Single-Crystal Growth : Slow evaporation from ethanol or ethanol/water mixtures produces diffraction-quality crystals (as in ) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., S⋯S contacts at 3.62 Å) to confirm packing efficiency and purity .
Q. How can researchers mitigate degradation during storage?
- Methodology :
- Stability Studies : Monitor via HPLC under varying conditions (pH, temperature). notes that benzothiazole-amide compounds may require desiccated storage at −20°C to prevent hydrolysis .
- Excipient Screening : Co-formulation with cyclodextrins or antioxidants (e.g., BHT) enhances shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
